1-[4-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone
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Overview
Description
1-[4-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone is an organic compound that features a piperazine ring substituted with a 3-bromo-4-fluorophenyl group and a phenyl ethanone group
Preparation Methods
The synthesis of 1-[4-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-fluorobenzyl chloride and piperazine.
Reaction with Piperazine: The 3-bromo-4-fluorobenzyl chloride is reacted with piperazine to form the intermediate 1-(3-bromo-4-fluorobenzyl)piperazine.
Acylation: The intermediate is then acylated using 4-bromoacetophenone to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of piperazine derivatives with biological targets, including receptors and enzymes.
Mechanism of Action
The mechanism of action of 1-[4-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The bromine and fluorine substituents may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the target receptors or enzymes .
Comparison with Similar Compounds
1-[4-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone can be compared with other piperazine derivatives, such as:
1-(3-Bromo-4-fluorophenyl)piperazine: Lacks the ethanone group, which may affect its pharmacokinetic properties.
1-(4-Fluorophenyl)piperazine: Lacks the bromine substituent, potentially altering its binding affinity and selectivity.
1-(3-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of bromine and fluorine, which may result in different electronic and steric effects.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[4-[(3-bromo-4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrFN2O/c1-14(24)16-3-5-17(6-4-16)23-10-8-22(9-11-23)13-15-2-7-19(21)18(20)12-15/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNIDFLTCLUVSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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